molecular formula C24H21BrFN3O B10946323 2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-amino-4-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No.: B10946323
M. Wt: 466.3 g/mol
InChI Key: MNRQCKRJNWHQGY-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a brominated phenyl group, a fluorobenzyl ether moiety, and a cyanide functional group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, facilitating the development of new materials and pharmaceuticals.

    Material Science: The compound’s properties can be exploited to create novel materials with specific functionalities, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The presence of the cyanide group can also play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-4-{5-BROMO-2-[(4-FLUOROBENZYL)OXY]PHENYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H21BrFN3O

Molecular Weight

466.3 g/mol

IUPAC Name

2-amino-4-[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21BrFN3O/c25-16-8-11-22(30-14-15-6-9-17(26)10-7-15)19(12-16)23-18-4-2-1-3-5-21(18)29-24(28)20(23)13-27/h6-12H,1-5,14H2,(H2,28,29)

InChI Key

MNRQCKRJNWHQGY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)C#N)N

Origin of Product

United States

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